molecular formula C11H10Cl2N2O3S B7638120 1-(2,5-dichloro-4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole

1-(2,5-dichloro-4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole

Cat. No.: B7638120
M. Wt: 321.2 g/mol
InChI Key: MYTXMYXJGILPBX-UHFFFAOYSA-N
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Description

1-(2,5-dichloro-4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a sulfonyl group, two chlorine atoms, and a methoxy group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichloro-4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the sulfonylation of 2,5-dichloro-4-methoxybenzene with a sulfonyl chloride reagent under basic conditions to form 2,5-dichloro-4-methoxybenzenesulfonyl chloride . This intermediate is then reacted with 3-methyl-1H-pyrazole in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process. The scalability of the synthesis is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichloro-4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the cleavage of the sulfonyl group.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones.

Scientific Research Applications

1-(2,5-dichloro-4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dichloro-4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole is largely dependent on its interaction with molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The chlorine atoms and methoxy group can also influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-4-methoxybenzenesulfonyl chloride: A key intermediate in the synthesis of the target compound.

    3-methyl-1H-pyrazole: The pyrazole ring system that forms the core structure of the compound.

    Sulfonyl-substituted pyrazoles: Other pyrazole derivatives with sulfonyl groups that may exhibit similar chemical properties.

Uniqueness

1-(2,5-dichloro-4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole is unique due to the specific combination of functional groups, which imparts distinct reactivity and potential biological activities. The presence of both chlorine atoms and a methoxy group on the benzene ring, along with the sulfonyl and pyrazole moieties, makes this compound particularly versatile for various applications.

Properties

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3S/c1-7-3-4-15(14-7)19(16,17)11-6-8(12)10(18-2)5-9(11)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTXMYXJGILPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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